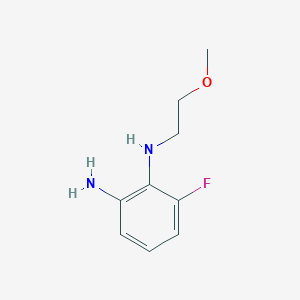

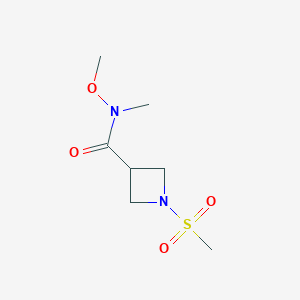

5-Fluoro-2-pyrazol-1-ylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which 5-Fluoro-2-pyrazol-1-ylpyrimidine belongs, has been described in the literature . The synthesis involves a two-step sequence starting from the appropriate methyl ketone . The overall yield for this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was found to be in the range of 40–53% .Molecular Structure Analysis

The electronic structure analysis of pyrazolo[1,5-a]pyrimidines, based on DFT and TD-DFT calculations, revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been studied . The reaction mass efficiency (RME) values found for this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines were in the range of 40–53% .科学的研究の応用

Neuroinflammation Imaging

One significant application of pyrazolo[1,5-a]pyrimidine derivatives is in neuroinflammation imaging. Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, displaying subnanomolar affinity for TSPO, have been used in [(18)F]-labeling and positron emission tomography (PET) imaging to visualize neuroinflammation in vivo, highlighting their potential as PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Anticancer Research

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives is another vital area of research. These compounds have been shown to possess significant photophysical properties, which are leveraged in the development of new synthetic pathways for their preparation and post-functionalization. The structural diversity afforded by these transformations allows for a synergic effect between synthetic routes and potential applications in anticancer drug design, demonstrating their utility as an antitumor scaffold (Arias-Gómez et al., 2021).

Fluorescent Biomarkers

Pyrazolo[1,5-a]pyrimidine derivatives have also found applications in the construction of fluorescent biomarkers. These compounds have been used to create conjugated structures that improve biocompatibility and optical properties of fluorescent probes. Their application in imaging experiments has shown that they can serve as effective lipid droplets biomarkers for distinguishing between normal and cancer cells, offering potential in imaging and diagnosis of lipid droplets-related diseases (Yang et al., 2020).

特性

IUPAC Name |

5-fluoro-2-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQXXNRSHPJRAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

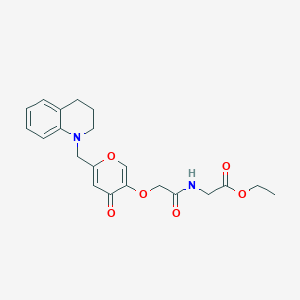

![3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide](/img/structure/B2666805.png)

![1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine](/img/structure/B2666809.png)

![N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide](/img/structure/B2666810.png)

![N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide](/img/structure/B2666811.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)

![3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2666820.png)

![Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2666821.png)

![exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2666823.png)

![N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2666824.png)